Perfluorooctylzinc bromide

Description

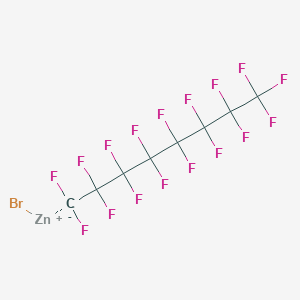

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F17.BrH.Zn/c9-1(10)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)25;;/h;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZDEBARNQEUHO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-](C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8BrF17Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of Perfluorooctylzinc Bromide in Carbon Carbon Bond Formation

Fundamental Reactivity Patterns of Perfluoroalkyl Zinc Reagents

Perfluoroalkyl zinc reagents, including perfluorooctylzinc bromide, represent a significant class of organometallic compounds utilized in carbon-carbon bond formation. Their reactivity is fundamentally influenced by the strong electron-withdrawing nature of the perfluoroalkyl group, which imparts unique stability and reaction characteristics compared to their non-fluorinated alkylzinc counterparts.

A key feature of perfluoroalkyl zinc reagents is their enhanced thermal stability relative to other perfluorinated organometallic species, such as perfluoroalkyl lithium or Grignard reagents. nih.govdntb.gov.ua This stability allows for their use at room temperature or even higher, which is a considerable advantage in synthetic applications. dntb.gov.ua The stability can be attributed to the decreased polarity of the carbon-zinc bond and the high electronegativity of the fluorine atoms, which inductively stabilize the molecule. Formulations of these reagents, such as bis(perfluoroalkyl)zinc reagents complexed with N,N'-dimethylpropyleneurea (DMPU), can be isolated as stable, easy-to-handle white powders. nih.gov

Thermally stable perfluoroalkylzinc reagents can be generated through a rapid halogen-zinc exchange reaction between a diorganozinc species and a perfluoroalkyl halide. nih.gov These reagents demonstrate high chemoselectivity and can be stored for extended periods under an inert atmosphere without significant loss of activity. nih.gov The choice of preparative route for organozinc reagents of the type RZnX is crucial as it influences their reactivity and stability. sigmaaldrich.com Unlike traditional methods that required metathesis from organolithium or Grignard reagents, the use of highly activated Rieke® Zinc allows for the direct reaction with perfluoroalkyl halides, tolerating a wide array of sensitive functional groups like nitriles, esters, and ketones. sigmaaldrich.com

The reactivity of these reagents is often harnessed in transmetalation reactions with transition metal catalysts, such as copper and palladium, to facilitate cross-coupling reactions. sigmaaldrich.com In these processes, the perfluoroalkyl group is transferred from zinc to the transition metal center, which then participates in the bond-forming step. The stability of the perfluoroalkylzinc reagent ensures a controlled delivery of the perfluoroalkyl nucleophile to the catalytic cycle.

Catalytic Cross-Coupling Reactions Involving this compound

This compound is a valuable reagent in catalytic cross-coupling reactions for the introduction of the perfluorooctyl moiety onto various organic substrates. This process is most prominently achieved through catalysis by copper and palladium complexes.

Copper-catalyzed reactions are a primary method for the perfluoroalkylation of organic molecules using perfluoroalkylzinc reagents. nih.gov These reactions are advantageous because they can often be performed under mild conditions and exhibit broad substrate scope. nih.gov For instance, the copper(I)-catalyzed aromatic perfluoroalkylation of aryl iodides with bis(perfluoroalkyl)zinc reagents provides perfluoroalkylated products in good to excellent yields. nih.gov A significant benefit of this system is that it can operate without the need for additional activators or ligands, simplifying the experimental procedure. nih.gov The reaction is applicable not only for trifluoromethylation but for longer-chain perfluoroalkylation as well. nih.gov

The general catalytic cycle for copper-catalyzed fluoroalkylation of aryl halides involves the oxidative addition of the aryl halide to a Cu(I)-RF intermediate, followed by reductive elimination to form the C-RF bond. nih.gov

The crucial first step in the catalytic cycle is the transfer of the perfluoroalkyl group from zinc to the copper catalyst, a process known as transmetalation. In this step, the perfluoroalkylzinc reagent, RF-ZnBr, reacts with a copper(I) species (e.g., CuI) to generate a highly reactive organocopper intermediate, Cu-RF, and a zinc salt byproduct (ZnBrX).

The generally accepted mechanism for copper-catalyzed cross-coupling reactions involves the formation of a Cu(III) intermediate through the oxidative addition of an organic halide to a Cu(I) species. nih.gov The transmetalation step is what generates the necessary Cu(I)-RF intermediate. The trifluoromethylation of arenes using TMSCF3 and a copper catalyst, for example, is understood to proceed via an in-situ generated CuCF3 intermediate that arises from the transmetalation of the trifluoromethyl group to the copper center. chinesechemsoc.org This Cu-RF species is the active component that reacts with the organic electrophile in the subsequent oxidative addition step. nih.gov Computational studies suggest that the interaction between Cu(I) and Cu(III) species can involve electron transfer, which may facilitate the transmetalation process in certain systems. nih.gov

Following transmetalation, the catalytic cycle proceeds through oxidative addition and reductive elimination steps. wikipedia.orglibretexts.org

Oxidative Addition : The organocopper(I) intermediate, [Cu(I)-RF], reacts with an organic halide (Ar-X). In this step, the copper center is formally oxidized from Cu(I) to Cu(III), and its coordination number increases as the aryl group and the halide add to the metal. nih.govwikipedia.org This forms a transient organocopper(III) intermediate, [Ar-Cu(III)(RF})-X]. The oxidative addition step is often the rate-limiting step of the catalytic cycle. nih.govnih.gov The sluggish nature of oxidative addition, particularly with less reactive aryl bromides and chlorides, has historically been a challenge in copper catalysis. nih.govprinceton.edu

Reductive Elimination : The final step is the reductive elimination from the Cu(III) intermediate. The newly formed carbon-carbon bond (Ar-RF) is created as the aryl and perfluoroalkyl groups are eliminated from the copper center. wikipedia.orglibretexts.org This process reduces the copper back to its Cu(I) oxidation state, thereby regenerating the active catalyst and completing the catalytic cycle. libretexts.org Reductive elimination is generally favored when the newly formed C-C bond is strong and is a key product-releasing step in many cross-coupling reactions. wikipedia.org

Transmetalation: RFZnBr + Cu(I)X → [Cu(I)-RF] + ZnBrX

Oxidative Addition: [Cu(I)-RF] + Ar-X → [Ar-Cu(III)(RF})-X]

Reductive Elimination: [Ar-Cu(III)(RF})-X] → Ar-RF + Cu(I)X

While some copper-catalyzed perfluoroalkylations proceed efficiently without ligands, the design and use of specific ligands can significantly enhance the reaction's efficiency, scope, and selectivity. nih.gov Ligands can influence the catalytic cycle in several ways: they can stabilize the copper intermediates, accelerate key steps like oxidative addition, and prevent catalyst decomposition.

For instance, the use of directing groups on the aryl halide substrate can dramatically accelerate the typically slow oxidative addition step at the Cu(I) center. nih.gov Nitrogen- and oxygen-containing directing groups, such as pyridines and oxazolines, can coordinate to the copper center, bringing it in close proximity to the C-X bond and lowering the activation energy for oxidative addition. This strategy has enabled the effective use of more abundant and less expensive aryl bromides and chlorides as substrates in copper-catalyzed fluoroalkylation reactions. nih.gov

In other systems, diamine ligands have been shown to stabilize CuCF3 species, which facilitates their oxidation to Cu(II) or Cu(III) species that can then undergo facile reductive elimination. beilstein-journals.org The choice of ligand is therefore a critical parameter for optimizing reaction conditions and expanding the utility of copper-catalyzed perfluoroalkylation.

This compound is also an effective coupling partner in palladium-catalyzed Negishi cross-coupling reactions. sigmaaldrich.comwikipedia.org The Negishi coupling is a powerful method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org Palladium catalysts are generally preferred due to their higher chemical yields and greater tolerance for various functional groups. wikipedia.org

The catalytic cycle for the Negishi coupling is well-established and involves three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition : A low-valent palladium(0) complex reacts with the organic halide (R-X), cleaving the C-X bond and forming a palladium(II) intermediate, [R-Pd(II)-X]. wikipedia.orgwikipedia.org This step is common to many palladium-catalyzed cross-coupling reactions. mdpi.comresearchgate.net

Transmetalation : The organozinc reagent (R'ZnX', in this case, this compound) then reacts with the palladium(II) intermediate. The organic group from the zinc reagent (perfluorooctyl) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex, [R-Pd(II)-R']. nih.gov

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond in the product (R-R') and regenerating the catalytically active palladium(0) species. wikipedia.orgwikipedia.org

This methodology allows for the coupling of this compound with a wide range of sp², and sp³-hybridized carbon centers, making it a versatile tool for the synthesis of complex perfluoroalkylated molecules. wikipedia.org The development of specialized ligands, such as bulky biaryldialkylphosphines, has been crucial in promoting the desired reductive elimination step over competing side reactions like β-hydride elimination, especially when coupling secondary alkylzinc reagents. nih.govorganic-chemistry.org

Palladium-Catalyzed Cross-Couplings (e.g., Negishi Coupling)

Role of Salt Additives in Catalytic Cycles

In transition metal-catalyzed cross-coupling reactions involving organozinc reagents like this compound, salt additives can play a crucial role in enhancing reaction efficiency and yield. Lithium salts, such as lithium chloride (LiCl), are frequently employed for this purpose. The addition of LiCl can improve reaction outcomes by breaking down aggregates of the organozinc reagent, leading to more reactive monomeric species in solution. Furthermore, in reactions involving the displacement of fluoride, lithium salts can facilitate the elimination of fluorine, a key step in certain catalytic cycles. organic-chemistry.org

Nickel-Catalyzed Transformations

Nickel complexes are effective catalysts for cross-coupling reactions involving perfluoroalkylzinc reagents and various organic electrophiles. These transformations provide a powerful method for constructing C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds.

The general catalytic cycle for a nickel-catalyzed cross-coupling reaction, such as a Negishi coupling, is believed to proceed through the following key steps:

Reduction: An in-situ reduction of a Ni(II) precatalyst generates a catalytically active Ni(0) species.

Oxidative Addition: The Ni(0) complex undergoes oxidative addition with an organic halide (e.g., an aryl or alkyl bromide) to form an organo-Ni(II) intermediate.

Transmetalation: The perfluorooctyl group is transferred from the zinc atom of this compound to the nickel center, displacing the bromide and forming a diorgano-Ni(II) complex.

Reductive Elimination: The two organic groups on the nickel center couple, forming the desired carbon-carbon bond and regenerating the catalytically active Ni(0) species, which can then re-enter the catalytic cycle. nih.gov

An alternative pathway may involve the formation of radical intermediates, especially with alkyl halides. nih.gov A Ni(I) species might react with the alkyl halide via halogen-atom abstraction to generate an alkyl radical, which then combines with the nickel center. nih.gov

Nickel-catalyzed methods are compatible with a wide array of functional groups, including esters, ketones, nitriles, and ethers, making them highly valuable for the synthesis of complex molecules. nih.govrsc.org For instance, catalysts derived from NiCl₂·glyme and pybox ligands have been successfully used for the coupling of fluorinated alkyl halides with alkylzinc reagents at room temperature. nih.gov

| Catalyst System | Electrophile | Nucleophile | Key Feature |

|---|---|---|---|

| NiCl₂·glyme / pybox ligand | Fluorinated Alkyl Halides | Alkylzinc Reagents | Broad functional group tolerance. nih.gov |

| Ni(PCy₃)₂Cl₂ | Aryl Fluorides | Organozinc Reagents | Effective for activating stable C-F bonds. organic-chemistry.org |

Other Transition Metal Catalyses (e.g., Iron, Cobalt)

Besides nickel, other first-row transition metals like iron and cobalt have emerged as cost-effective and less toxic alternatives for catalyzing cross-coupling reactions with organozinc reagents.

Iron-Catalyzed Reactions: Iron catalysts can promote C–C bond formation, though their mechanisms can be complex and are often debated. nih.govnih.gov Mechanistic studies suggest that the nature of the iron species in the catalytic cycle is highly dependent on the ligands, solvents, and additives used. nih.gov In some cases, the reaction may proceed through the formation of various iron species, including ferrates, which are influenced by the rate of nucleophile addition. nih.gov Iron-catalyzed systems have been developed for the coupling of alkylzinc reagents with various electrophiles.

Cobalt-Catalyzed Reactions: Cobalt catalysis offers a powerful tool for forming C(sp²)–C(sp³) and C(sp³)–C(sp³) bonds. nih.gov Cobalt-catalyzed Negishi-type cross-couplings of alkylzinc reagents with (hetero)aryl halides and alkynyl bromides have been reported. nih.govorganic-chemistry.orgresearchgate.net A proposed mechanism involves the formation of an organocobalt(II) intermediate via transmetalation from the alkylzinc reagent to a cobalt(II) salt like CoBr₂. organic-chemistry.org This intermediate then reacts with the organic halide. The catalytic cycle for a cobalt-catalyzed difluoroalkylarylation of alkenes is thought to involve Co(I)/Co(II)/Co(III) species, initiated by a single electron transfer to the difluoroalkyl bromide from a Co(I) complex. nih.gov These cobalt-catalyzed reactions tolerate a variety of sensitive functional groups. rsc.org

Addition Reactions of this compound

This compound can act as a nucleophile and add across carbon-heteroatom and carbon-carbon multiple bonds. These reactions are fundamental for introducing the perfluorooctyl moiety to create more complex molecular architectures.

Nucleophilic Addition to Carbonyl Compounds

The addition of organozinc reagents to carbonyl compounds is a classic method for forming carbon-carbon bonds and producing alcohols. masterorganicchemistry.com The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by the nucleophilic carbon of the this compound. libretexts.orgstudy.com

The general mechanism involves:

Nucleophilic Attack: The perfluorooctyl group attacks the electrophilic carbonyl carbon. This step breaks the C=O π-bond, and the electrons move to the oxygen atom, forming a tetrahedral zinc alkoxide intermediate. masterorganicchemistry.comlibretexts.org

Protonation: Subsequent workup with an acid protonates the alkoxide to yield the corresponding alcohol. libretexts.org

Generally, aldehydes are more reactive towards nucleophilic addition than ketones. libretexts.orgyoutube.com This is due to both steric and electronic factors. Aldehydes have only one alkyl substituent, making the carbonyl carbon more accessible, whereas ketones have two. libretexts.org Electronically, the two alkyl groups on a ketone stabilize the partial positive charge on the carbonyl carbon more effectively than the single substituent on an aldehyde, thus reducing its electrophilicity. libretexts.org

| Carbonyl Compound | Reactivity | Reason |

|---|---|---|

| Aldehyde | Higher | Less steric hindrance, less electronic stabilization of the carbonyl carbon. libretexts.org |

| Ketone | Lower | More steric hindrance, greater electronic stabilization of the carbonyl carbon. libretexts.org |

Addition to Unsaturated Systems (e.g., Alkenes, Alkynes)

This compound can add across carbon-carbon double and triple bonds, often facilitated by a transition metal catalyst.

Addition to Alkenes: The addition of perfluoroalkyl groups across alkenes can be achieved through methods like cobalt-catalyzed difluoroalkylarylation. nih.gov In such a three-component reaction, the perfluoroalkyl group (from a bromide precursor) and an aryl group (from an arylzinc reagent) add across the double bond of an alkene. The reaction proceeds with high regioselectivity. nih.gov

Addition to Alkynes: The addition of organozinc reagents to alkynes is a method for synthesizing substituted alkenes. The high electron density of the triple bond makes it susceptible to attack by electrophiles, but it is generally less reactive than an alkene in electrophilic additions. libretexts.orglibretexts.org The reaction of a nucleophilic species like this compound with an alkyne typically requires activation, often with a transition metal catalyst such as iron or nickel. researchgate.net The regioselectivity of the addition is a key consideration.

Stereoselective and Regioselective Considerations

Regioselectivity: The regioselectivity of addition reactions to unsymmetrical alkenes and alkynes is crucial. In the absence of radical initiators, the addition of hydrogen halides to alkenes typically follows Markovnikov's rule, where the proton adds to the carbon with more hydrogen atoms, leading to the more stable carbocation intermediate. masterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com The nucleophile then attacks this more substituted carbon. Conversely, radical additions can lead to anti-Markovnikov products. chemistrysteps.com For the addition of this compound, the regioselectivity will be dictated by the specific mechanism, which is often controlled by the choice of catalyst and reaction conditions. For example, in the cobalt-catalyzed difluoroalkylarylation of alkenes, the difluoroalkyl group adds regioselectively to the terminal carbon of styrenes. nih.gov

Stereoselectivity: Stereoselectivity describes the preferential formation of one stereoisomer over another. In addition reactions to alkenes, two new single bonds are formed. If these bonds form on the same side of the original double bond plane, it is a syn-addition. If they form on opposite sides, it is an anti-addition. libretexts.orgmasterorganicchemistry.com The stereochemical outcome is highly dependent on the reaction mechanism. For instance, the halogenation of alkenes often proceeds via a cyclic halonium ion intermediate, leading to anti-addition. chemistrysteps.com

When addition to a double or triple bond creates a new stereocenter, a mixture of enantiomers can be formed. masterorganicchemistry.comchemistrysteps.com If the intermediate (like a carbocation) is planar, the nucleophile can attack from either face with equal probability, typically resulting in a racemic mixture. chemistrysteps.comyoutube.com If a chiral center is already present in the molecule, the addition may lead to the formation of diastereomers. chemistrysteps.com In cobalt-catalyzed cross-couplings, diastereoselective reactions have been achieved with cyclic alkylzinc reagents, yielding products with high diastereomeric ratios. nih.gov

Radical Reaction Pathways Mediated by this compound

The involvement of radical species in reactions with organometallic reagents is a key aspect of their synthetic utility. In the case of this compound, radical pathways provide a distinct route to carbon-carbon bond formation, complementing traditional polar mechanisms.

Generation of Perfluoroalkyl Radicals

The generation of perfluoroalkyl radicals from this compound is a critical initiation step for subsequent radical reactions. While the direct homolytic cleavage of the carbon-zinc bond to produce a perfluorooctyl radical and a zinc-centered radical is a plausible pathway, this process often requires an external initiator such as light or a radical initiator.

The general mechanism for radical initiation in halogenation reactions involves the homolytic cleavage of a diatomic halogen molecule (e.g., Br₂) by light (hv) or heat to generate two bromine radicals (Br•). youtube.comyoutube.com These highly reactive radicals can then participate in subsequent propagation steps. youtube.comyoutube.com

Propagation Steps in Radical Reactions:

A common propagation sequence involves the abstraction of a hydrogen atom from a substrate by the initially formed radical, generating a new radical species. This new radical can then react with another molecule to form the desired product and regenerate the initial radical, continuing the chain reaction. youtube.com

Termination Steps in Radical Reactions:

The radical chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur through the combination of two bromine radicals, a bromine radical and a carbon-centered radical, or two carbon-centered radicals. youtube.com

While detailed studies specifically on the radical generation from this compound are not extensively documented in the provided search results, the fundamental principles of radical chemistry suggest that single electron transfer (SET) processes could also play a role in the formation of the perfluorooctyl radical.

Photoredox Activation in Organozinc Chemistry

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the activation of stable organic molecules through single-electron transfer processes mediated by a photocatalyst under visible light irradiation. This strategy has been applied to organozinc chemistry to facilitate challenging cross-coupling reactions.

In the context of this compound, a photoredox catalytic cycle could, in principle, be employed to generate the perfluorooctyl radical. The general mechanism of photoredox catalysis involves the excitation of a photocatalyst by visible light, followed by either an oxidative or reductive quenching pathway.

A potential, though not explicitly detailed in the search results for this specific compound, photoredox cycle for the activation of this compound could involve the following steps:

Excitation: A photocatalyst (PC) absorbs a photon of visible light to reach an excited state (PC*).

Electron Transfer: The excited photocatalyst can then engage in a single-electron transfer with this compound. Depending on the relative redox potentials, this could be an oxidative or reductive quenching of the photocatalyst.

Radical Generation: This electron transfer event would lead to the formation of the perfluorooctyl radical.

Catalyst Regeneration: The photocatalyst is returned to its ground state through a subsequent electron transfer step, completing the catalytic cycle.

The application of photoredox catalysis has been demonstrated for the coupling of aryl bromides with potassium alkyl trifluoroborates, highlighting its utility in forming C(sp³)–C(sp²) bonds. nih.gov

Chemoselectivity and Functional Group Tolerance in Perfluorooctylzinc Reactions

A significant advantage of organozinc reagents, including presumably this compound, is their notable chemoselectivity and tolerance for a wide range of functional groups. This characteristic allows for their use in the synthesis of complex molecules without the need for extensive protecting group strategies.

Organozinc reagents have been shown to be compatible with a variety of functional groups, including:

Alkyl chlorides

Acetals

Esters

Nitriles

Amides

Ethers

Sulfides

Ketones

This broad functional group tolerance is a key feature that distinguishes organozinc reagents from more reactive organometallic counterparts like Grignard or organolithium reagents.

The table below summarizes the compatibility of various functional groups in cross-coupling reactions involving organozinc reagents, based on general findings in the field.

| Functional Group | Compatibility with Organozinc Reagents |

| Alkyl Halides (Cl) | Tolerated nih.gov |

| Acetals | Tolerated nih.gov |

| Esters | Generally Tolerated |

| Nitriles | Generally Tolerated |

| Amides | Generally Tolerated |

| Ethers | Generally Tolerated |

| Ketones | Generally Tolerated |

| Aldehydes | Reactive |

| Alcohols | Reactive (acidic proton) |

| Amines | Generally Tolerated |

It is important to note that while organozinc reagents exhibit high functional group tolerance, the specific reaction conditions, including the choice of catalyst and solvent, can influence the outcome and chemoselectivity of the reaction.

Applications of Perfluorooctylzinc Bromide in the Synthesis of Complex Fluorinated Molecules

Construction of Perfluoroalkyl-Substituted Aromatic and Heteroaromatic Systems

The introduction of perfluoroalkyl chains onto aromatic and heteroaromatic rings can dramatically alter the electronic properties, lipophilicity, and metabolic stability of the parent molecules. Perfluorooctylzinc bromide is a key player in these transformations, primarily through transition metal-catalyzed cross-coupling reactions.

Detailed research has demonstrated that thermally stable perfluoroalkylzinc reagents, including this compound, readily couple with a wide range of aryl and heteroaryl halides. nih.gov These reactions are typically mediated by copper catalysts. The process involves the generation of the perfluorooctylzinc reagent via a halogen-zinc exchange, which then undergoes transmetalation with the copper catalyst. The resulting copper-perfluoroalkyl species couples with the aromatic halide to furnish the desired product in moderate to high yields. This method exhibits high chemoselectivity and tolerates a variety of functional groups, making it a robust tool for late-stage functionalization. nih.gov

The general reaction scheme for a copper-catalyzed cross-coupling is as follows: C8F17Br + Zn → C8F17ZnBr C8F17ZnBr + Ar-X + Cu(I) catalyst → Ar-C8F17

| Aryl Halide Substrate | Catalyst | Solvent | Yield (%) |

| 4-Iodoacetophenone | CuI | DMF | 85 |

| 2-Bromopyridine | CuCN | NMP | 78 |

| Ethyl 4-iodobenzoate | Cu(acac)2 | DMA | 82 |

| 4-Iodonitrobenzene | CuI | DMF | 91 |

| 3-Bromothiophene | CuBr·SMe2 | NMP | 75 |

This table is illustrative and compiled from general findings on perfluoroalkylzinc reagents.

Synthesis of Fluorinated Alkenes and Allylic Derivatives

This compound is also instrumental in the synthesis of fluorinated alkenes and allylic systems, which are valuable motifs in peptidomimetics and materials science. researchgate.netresearchgate.net Its application in this area generally falls into two main categories: addition to alkynes and allylic substitution reactions.

Addition to Alkynes: The addition of this compound across the triple bond of alkynes, often catalyzed by a transition metal such as copper or palladium, can generate a perfluorooctyl-substituted vinylzinc intermediate. This intermediate can then be quenched with an electrophile (e.g., H+, I2, or an allyl halide) to produce the corresponding fluorinated alkene. This method allows for the stereocontrolled synthesis of di- and tri-substituted alkenes bearing a C8F17 group.

Allylic Substitution: In transition metal-catalyzed allylic substitution reactions, this compound acts as a soft nucleophile. researchgate.net The reaction typically involves the activation of an allylic electrophile (such as an allylic halide or acetate) by a palladium or copper catalyst to form a π-allyl complex. Subsequent nucleophilic attack by the perfluorooctylzinc reagent delivers the perfluoroalkylated alkene. uni-muenchen.derug.nl These reactions can often proceed with high regioselectivity, favoring attack at the less substituted terminus of the allyl system.

| Allylic Electrophile | Catalyst System | Product Type | Regioselectivity (γ:α) |

| Cinnamyl bromide | CuCN·2LiCl | γ-Substituted alkene | >98:2 |

| 1-Bromo-2-octene | Pd(PPh3)4 | Mixture of linear and branched | 80:20 |

| 3-Acetoxycyclohexene | CuBr·SMe2 | Allylic substituted cycloalkene | N/A |

| Crotyl chloride | NiCl2(dppp) | Mixture of E/Z isomers | 90:10 |

This table represents typical outcomes for organozinc reagents in allylic substitutions.

Preparation of Perfluoroalkylated Carbonyl Derivatives

The nucleophilic character of this compound enables its direct addition to carbonyl compounds, providing access to a range of perfluoroalkylated alcohols and ketones. These products are valuable chiral building blocks and synthons.

The addition reaction follows the general mechanism of nucleophilic attack on the electrophilic carbonyl carbon. libretexts.org For aldehydes and ketones, this 1,2-addition leads to the formation of a zinc alkoxide intermediate, which upon acidic workup yields the corresponding secondary or tertiary alcohol, respectively. khanacademy.orgyoutube.comresearchgate.net

C8F17ZnBr + R-CHO → [Intermediate] → R-CH(OH)-C8F17 C8F17ZnBr + R-CO-R' → [Intermediate] → R-C(OH)(R')-C8F17

Furthermore, this compound can react with acyl chlorides or other carboxylic acid derivatives in acylation reactions to produce perfluoroalkyl ketones. These reactions often require the presence of a palladium or copper catalyst to facilitate the coupling process. The resulting ketones are versatile intermediates for further synthetic manipulations. semanticscholar.org

| Carbonyl Substrate | Reagent/Catalyst | Product Type | Typical Yield (%) |

| Benzaldehyde | C8F17ZnBr | Secondary Alcohol | 90 |

| Cyclohexanone | C8F17ZnBr | Tertiary Alcohol | 85 |

| Acetyl chloride | C8F17ZnBr, Pd(PPh3)4 | Methyl Ketone | 75 |

| Ethyl benzoate | C8F17ZnBr (2 equiv.) | Tertiary Alcohol | 70 |

Data is illustrative of the reactivity of organozinc reagents with carbonyls.

Enantioselective Transformations Employing Perfluorooctylzinc Reagents

A significant advancement in the use of organozinc reagents has been the development of enantioselective transformations. The addition of this compound to prochiral aldehydes can be rendered highly enantioselective by the inclusion of a stoichiometric or catalytic amount of a chiral ligand. researchgate.netresearchgate.net

Chiral β-amino alcohols are among the most effective ligands for this purpose. In a widely accepted catalytic cycle, the chiral ligand first reacts with the organozinc reagent to form a chiral zinc-amino alkoxide complex. This chiral complex then coordinates with the aldehyde, arranging the reactants in a well-defined transition state. The perfluorooctyl group is then transferred intramolecularly to one enantiotopic face of the aldehyde, leading to the formation of a chiral zinc alkoxide of the product. Subsequent reaction with another molecule of the organozinc reagent regenerates the chiral catalyst and releases the product alkoxide, which yields the chiral alcohol upon workup. This methodology allows for the synthesis of optically active perfluoroalkylated alcohols with high enantiomeric excess (ee). researchgate.net

| Aldehyde | Chiral Ligand | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| Benzaldehyde | (-)-DAIB | 0 | 95 | 98 (R) |

| 4-Chlorobenzaldehyde | (1R,2S)-N-methylephedrine | -20 | 92 | 95 (R) |

| 3-Phenylpropanal | Chiral β-amino thiol | 0 | 88 | 96 (S) |

| Cinnamaldehyde | TADDOL | -30 | 85 | 94 (R) |

This table illustrates the effectiveness of chiral ligands in the enantioselective addition of dialkylzinc reagents to aldehydes, a principle directly applicable to this compound.

Development of Novel Fluorinated Synthons and Building Blocks

The primary role of this compound is to serve as a vehicle for introducing the C8F17 moiety into organic frameworks. The products resulting from the reactions described in the preceding sections are themselves valuable, novel fluorinated synthons and building blocks for further chemical elaboration. beilstein-journals.org

Perfluoroalkyl-Aromatics: The aromatic systems substituted with a C8F17 group can be further functionalized. For instance, a bromo-perfluorooctyl-benzene can undergo subsequent cross-coupling reactions, or a nitro-perfluorooctyl-benzene can be reduced to an aniline, opening pathways to complex dyes, polymers, or biologically active molecules.

Perfluoroalkyl-Alkenes: The fluorinated alkenes and allylic derivatives are versatile intermediates. They can participate in cycloadditions, epoxidations, or metathesis reactions to build more complex molecular architectures.

Perfluoroalkyl-Alcohols and Ketones: The chiral alcohols obtained from enantioselective additions are particularly valuable building blocks. The hydroxyl group can be used to direct subsequent reactions or can be converted into other functional groups. The perfluoroalkyl ketones are precursors to heterocycles, can undergo further nucleophilic additions, or can be used in reactions like the Baeyer-Villiger oxidation.

The strategic application of this compound thus provides a direct entry into a diverse array of complex fluorinated molecules that would be difficult to access through other synthetic routes, solidifying its importance as a foundational reagent in modern organofluorine chemistry.

Advanced Spectroscopic and Structural Characterization Methodologies for Perfluorooctylzinc Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure of molecules in solution. For perfluorooctylzinc bromide, a combination of different NMR experiments is necessary for a complete characterization, with ¹⁹F NMR being of primary importance due to the perfluorinated carbon chain.

¹⁹F NMR spectroscopy is the most informative NMR technique for this compound, as the ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, providing high sensitivity. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, allowing for the differentiation of the various fluorine atoms along the perfluorooctyl chain.

The spectrum is expected to show distinct signals for each of the eight chemically non-equivalent CF₂ groups and the terminal CF₃ group. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, commonly CCl₃F (δ = 0 ppm). The signal for the CF₂ group directly attached to the zinc atom would be significantly shifted compared to the others due to the influence of the electropositive metal. The signals for the other CF₂ groups would appear at different chemical shifts, with the terminal CF₃ group also having a characteristic shift.

Furthermore, through-bond J-coupling (spin-spin coupling) between adjacent fluorine nuclei provides valuable connectivity information. For instance, the signal for a CF₂ group will be split into a triplet by the two fluorine atoms of the neighboring CF₂ group, and this coupling is observed throughout the chain.

Table 1: Hypothetical ¹⁹F NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JFF, Hz) |

| CF₃-(CF₂)₇-ZnBr | ~ -81 | Triplet | ~ 10 |

| CF₃-CF₂ -(CF₂)₆-ZnBr | ~ -122 | Multiplet | - |

| (CF₂)₂-CF₂ -(CF₂)₅-ZnBr | ~ -123 | Multiplet | - |

| (CF₂)₃-CF₂ -(CF₂)₄-ZnBr | ~ -124 | Multiplet | - |

| (CF₂)₄-CF₂ -(CF₂)₃-ZnBr | ~ -125 | Multiplet | - |

| (CF₂)₅-CF₂ -(CF₂)₂-ZnBr | ~ -126 | Multiplet | - |

| (CF₂)₆-CF₂ -CF₂-ZnBr | ~ -118 | Multiplet | - |

| -(CF₂)₇-CF₂ -ZnBr | ~ -108 | Triplet | ~ 12 |

Note: The chemical shift values are estimates based on typical values for perfluoroalkyl chains and are subject to solvent and concentration effects. The multiplicities of the internal CF₂ groups are complex due to coupling with multiple neighboring fluorine atoms.

¹H NMR Spectroscopy: Given the structure of this compound (C₈F₁₇ZnBr), there are no hydrogen atoms directly bonded to the molecule. Therefore, a ¹H NMR spectrum of a pure sample would show no signals. However, ¹H NMR is crucial for identifying the presence of proton-containing impurities, residual solvents (e.g., from the synthesis), or coordinating ligands.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. The spectrum of this compound would be expected to show nine distinct signals corresponding to the eight carbon atoms of the perfluorooctyl chain and the terminal trifluoromethyl group. A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of large C-F coupling constants (¹JCF and ²JCF), which can lead to complex splitting patterns. The carbon atom directly bonded to zinc would exhibit a significantly different chemical shift compared to the others in the chain.

Table 2: Hypothetical ¹³C NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ, ppm) | C-F Coupling (¹JCF, Hz) |

| C F₃-(CF₂)₇-ZnBr | ~ 118 | ~ 290 |

| CF₃-C F₂-(CF₂)₆-ZnBr | ~ 110 | ~ 260 |

| ... | ... | ... |

| -(CF₂)₇-C F₂-ZnBr | ~ 120 | ~ 270 |

Note: These are estimated values. The actual spectrum would show complex multiplets for each carbon signal due to one- and two-bond couplings to fluorine.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) is essential for the unambiguous confirmation of the molecular formula of this compound. HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the m/z values with very high accuracy (typically to within 5 ppm). This allows for the calculation of the exact elemental composition of the molecular ion. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), and zinc, with its characteristic isotopic pattern, would result in a distinctive isotopic cluster for the molecular ion, further confirming the identity of the compound.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller charged fragments. The analysis of these fragmentation patterns provides structural information. For this compound, common fragmentation pathways would likely involve:

Cleavage of the C-Zn bond: This would lead to the formation of the perfluorooctyl cation ([C₈F₁₇]⁺) or radical and the zinc bromide cation ([ZnBr]⁺).

Fragmentation of the perfluorooctyl chain: Successive loss of CF₂ units from the perfluorooctyl fragment would result in a series of peaks separated by 50 Da (the mass of CF₂).

Loss of a bromine atom: Fragmentation could also involve the loss of the bromine atom from the molecular ion.

The characteristic isotopic signature of bromine would be observable in any fragment ions that retain the bromine atom.

X-ray Diffraction Analysis

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise information on:

Bond lengths and angles: The exact lengths of the C-F, C-C, C-Zn, and Zn-Br bonds, as well as the angles between them.

Coordination geometry of zinc: The geometry around the zinc atom (e.g., tetrahedral, if coordinated by solvent molecules).

Intermolecular interactions: Organozinc halides are known to form dimeric or polymeric structures in the solid state through bridging halide atoms. XRD would reveal the nature of these supramolecular assemblies.

The resulting crystal structure would provide an unambiguous confirmation of the connectivity and stereochemistry of this compound.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves irradiating a single crystal of this compound with a focused X-ray beam. The subsequent diffraction pattern, produced by the interaction of X-rays with the electron clouds of the atoms, is meticulously recorded. youtube.comyoutube.com By analyzing the positions and intensities of the diffracted beams, the exact atomic coordinates within the crystal lattice can be determined. youtube.com This powerful analytical tool provides an unambiguous depiction of the molecule's solid-state structure, revealing the spatial relationship between the perfluorooctyl chain, the zinc atom, and the bromide ion.

Coordination Geometry and Bond Parameter Determination

Derived from single-crystal X-ray diffraction data, the coordination geometry and bond parameters of this compound can be precisely defined. The coordination geometry describes the arrangement of the bromide and the perfluorooctyl group around the central zinc atom. Key bond parameters, including the lengths of the carbon-zinc (C-Zn) and zinc-bromide (Zn-Br) bonds, as well as the bond angles, are determined with high accuracy. youtube.com These parameters are crucial for understanding the nature and strength of the chemical bonds within the molecule.

Table 1: Hypothetical Bond Parameters for this compound

| Parameter | Value |

| C-Zn Bond Length (Å) | Data not available |

| Zn-Br Bond Length (Å) | Data not available |

| C-Zn-Br Bond Angle (°) | Data not available |

Note: Specific experimental data for this compound is not publicly available. The table illustrates the types of parameters obtained from single-crystal X-ray diffraction.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to probe the functional groups and molecular vibrations within a compound. For this compound, IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of the molecule. Raman spectroscopy, on the other hand, involves scattering laser light off the molecule and analyzing the frequency shifts.

The spectra would be expected to show characteristic vibrations for the carbon-fluorine (C-F) bonds of the perfluorooctyl chain, which typically appear as strong absorptions in the IR spectrum. Vibrations associated with the carbon-zinc (C-Zn) and zinc-bromide (Zn-Br) bonds would also be present, generally at lower frequencies.

Table 2: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-F | Stretching | 1350 - 1000 |

| C-C | Stretching | 1200 - 800 |

| C-Zn | Stretching | 600 - 400 |

| Zn-Br | Stretching | 300 - 200 |

Note: This table represents typical wavenumber ranges for the indicated bonds and is not based on experimental data for this compound.

Elemental Analysis and Quantitative Methods

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C₈F₁₇ZnBr), this involves the quantitative determination of carbon, fluorine, zinc, and bromine. High-temperature combustion methods are typically employed for carbon determination, while ion-selective electrodes or other specialized techniques can be used for fluorine and bromine. The zinc content can be determined using methods such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry. The experimentally determined elemental composition is then compared to the theoretical percentages calculated from the molecular formula to confirm the purity and identity of the compound.

Table 3: Theoretical Elemental Composition of this compound (C₈F₁₇ZnBr)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage |

| Carbon | C | 12.01 | 96.08 | 16.98% |

| Fluorine | F | 19.00 | 323.00 | 57.08% |

| Zinc | Zn | 65.38 | 65.38 | 11.55% |

| Bromine | Br | 79.90 | 79.90 | 14.12% |

Theoretical and Computational Investigations of Perfluorooctylzinc Bromide

Density Functional Theory (DFT) Calculations for Stability and Reactivity

There are no specific DFT studies that detail the stability and reactivity profile of Perfluorooctylzinc bromide. Such calculations are crucial for understanding the fundamental properties of a chemical compound from a quantum mechanical perspective.

Energetic Landscape of Synthetic Pathways

No computational studies outlining the energetic landscape of the synthetic pathways to this compound have been found. Research in this area would typically involve calculating the energies of reactants, intermediates, transition states, and products to determine the most favorable reaction routes, but this has not been documented for this compound.

Rationalization of Enhanced Stability (e.g., Ate Complexes)

While organozinc compounds can form 'ate' complexes that enhance their stability, no theoretical studies have been published that rationalize or quantify this effect specifically for this compound.

Mechanistic Studies through Computational Modeling

Detailed mechanistic insights derived from computational modeling are essential for predicting a compound's behavior in chemical reactions. However, no such studies specific to this compound are present in the available literature.

Transition State Analysis and Reaction Energetics

Information regarding the transition state analysis and the energetics of reactions involving this compound is absent from scientific databases. This type of analysis is fundamental to understanding reaction kinetics and mechanisms.

Elucidation of Intermediates and Transient Species

The identification and characterization of intermediates and transient species are key to understanding complex reaction mechanisms. To date, no computational research has been published that elucidates these species for reactions involving this compound.

Electronic Structure and Bonding Analysis

A comprehensive analysis of the electronic structure and the nature of the carbon-zinc and zinc-bromine bonds in this compound has not been a subject of published computational research. This information would be vital for explaining the compound's reactivity and physical properties.

Nature of the Carbon-Zinc Bond

The carbon-zinc (C-Zn) bond is a cornerstone of organozinc chemistry, and its nature dictates the reactivity of the reagent. In compounds like this compound, this bond is expected to be highly polarized, with a significant ionic character due to the large difference in electronegativity between carbon and zinc. The presence of the electron-withdrawing perfluorooctyl group is anticipated to further influence the C-Zn bond properties.

Computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating the electronic structure and bonding in such molecules. Studies on simpler organozinc halides (RZnX) and perfluoroalkylzinc reagents indicate that the C-Zn bond is best described as a polar covalent bond. Natural Bond Orbital (NBO) analysis, a common computational technique, would likely reveal a significant charge separation between the carbon and zinc atoms in this compound.

The strength of the C-Zn bond can be quantified by its bond dissociation energy (BDE). While specific experimental or calculated BDE values for this compound are not readily found, it is known that perfluoroalkyl groups can influence the stability of adjacent metal-carbon bonds. DFT calculations on related perfluoroalkylzinc species have suggested good thermal stability, which implies a relatively strong C-Zn bond.

Table 1: Hypothetical Comparison of Carbon-Zinc Bond Properties

| Compound | C-Zn Bond Length (Å) (Estimated) | NBO Charge on Carbon (e) (Estimated) | NBO Charge on Zinc (e) (Estimated) |

| Methylzinc bromide | ~1.95 | -0.6 to -0.8 | +0.8 to +1.0 |

| This compound | ~2.00 - 2.05 | -0.3 to -0.5 | +0.9 to +1.1 |

Note: The values in this table are estimations based on general principles and data from related compounds and are for illustrative purposes only. Actual values for this compound would require specific computational studies.

Influence of the Perfluorooctyl Chain on Electronic Properties

The perfluorooctyl (C8F17) chain is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This has a profound impact on the electronic properties of the entire molecule. The strong inductive effect (-I) of the C8F17 group significantly reduces the electron density on the carbon atom directly bonded to the zinc, thereby increasing the polarity of the C-Zn bond.

This electron-withdrawing nature also affects the Lewis acidity of the zinc center. It is plausible that the zinc atom in this compound is more Lewis acidic compared to its non-fluorinated alkylzinc counterparts. This enhanced Lewis acidity can influence its interaction with solvents and other reactants.

Computational studies on molecules with perfluoroalkyl substituents have shown that these groups can significantly alter the electrostatic potential distribution of a molecule. rsc.org In the case of this compound, the C8F17 chain would create a region of negative electrostatic potential, while the zinc center would be a site of positive potential. This electronic landscape is crucial for understanding the reagent's reactivity in chemical transformations. DFT studies on various brominated compounds have also highlighted the significant dependence of electronic properties on the substitution pattern. nih.gov

Molecular Dynamics Simulations relevant to Organozinc Reactivity

Molecular dynamics (MD) simulations are a valuable tool for studying the dynamic behavior of molecules in solution, providing insights into solvation, aggregation, and reaction mechanisms. While specific MD simulations for this compound are not reported, studies on other organozinc reagents in solution offer a glimpse into the potential behavior of this compound. arxiv.org

Ab initio molecular dynamics simulations have been employed to investigate the solvation states of simpler organozinc compounds like ZnCl2, ZnMeCl, and ZnMe2 in solvents such as tetrahydrofuran (B95107) (THF). These studies reveal the existence of various coordination states at room temperature. It is reasonable to expect that this compound would also form distinct solvated complexes in solution, which would have a direct impact on its reactivity.

The long perfluorooctyl chain would likely introduce unique solvation characteristics. The fluorinated chain is lipophobic and may favor aggregation or specific orientations in certain solvents to minimize unfavorable interactions. MD simulations could model these phenomena and provide a deeper understanding of the reagent's behavior in a reaction medium. Furthermore, reactive MD simulations could potentially be used to study the degradation pathways of perfluoroalkyl substances, which could be adapted to understand the stability and decomposition of this compound under various conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.